molecular formula C21H18O2 B8168877 1-(Benzyloxy)-3-(4-vinylphenoxy)benzene

1-(Benzyloxy)-3-(4-vinylphenoxy)benzene

Cat. No.: B8168877
M. Wt: 302.4 g/mol
InChI Key: NQISJUDWNDJTMU-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-(4-vinylphenoxy)benzene is an organic compound that features a benzene ring substituted with a benzyloxy group and a vinylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-3-(4-vinylphenoxy)benzene typically involves the following steps:

    Preparation of 4-vinylphenol: This can be achieved through the dehydrogenation of 4-ethylphenol using a suitable catalyst.

    Formation of 1-(Benzyloxy)-3-bromobenzene: This intermediate can be synthesized by brominating 1-(Benzyloxy)benzene.

    Coupling Reaction: The final step involves a coupling reaction between 4-vinylphenol and 1-(Benzyloxy)-3-bromobenzene using a palladium catalyst under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-3-(4-vinylphenoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The vinyl group can be reduced to form ethyl derivatives.

    Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-(Benzyloxy)-3-(4-vinylphenoxy)benzene has several scientific research applications:

    Materials Science: Used in the synthesis of polymers and resins with specific properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Potential use in the development of bioactive compounds.

    Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-(4-vinylphenoxy)benzene depends on its specific application. In polymerization reactions, the vinyl group can undergo radical polymerization to form long-chain polymers. In biological systems, the benzyloxy and vinylphenoxy groups may interact with specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzyloxy)-4-(4-vinylphenoxy)benzene: Similar structure but different substitution pattern.

    1-(Benzyloxy)-3-(4-ethenylphenoxy)benzene: Similar structure with a slight variation in the vinyl group.

    1-(Benzyloxy)-3-(4-allylphenoxy)benzene: Contains an allyl group instead of a vinyl group.

Uniqueness

1-(Benzyloxy)-3-(4-vinylphenoxy)benzene is unique due to the specific positioning of the benzyloxy and vinylphenoxy groups, which can influence its reactivity and applications

Properties

IUPAC Name

1-ethenyl-4-(3-phenylmethoxyphenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O2/c1-2-17-11-13-19(14-12-17)23-21-10-6-9-20(15-21)22-16-18-7-4-3-5-8-18/h2-15H,1,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQISJUDWNDJTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)OC2=CC=CC(=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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